2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound with a molecular weight of 503.69 g/mol . This compound is part of a class of thienopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide lies in its specific substituents and the resulting biological properties .
Biological Activity
The compound 2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a derivative of thienopyrimidine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21FN2OS with a molecular weight of approximately 364.46 g/mol. Its structure features a thieno[3,2-d]pyrimidine core substituted with an ethyl group and a p-tolyl group, along with a thioether linkage and an acetamide moiety.
Biological Activity Overview
Research has demonstrated that thienopyrimidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Many derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some compounds within this class have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Thienopyrimidine derivatives are being investigated for their role in reducing inflammation.
Anticancer Activity
A study highlighted that compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. For example, derivatives targeting the dihydrofolate reductase (DHFR) enzyme have been particularly effective in cancer therapy due to their role in DNA synthesis and repair processes.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 1.5 | DHFR inhibition |
Compound B | SK-Hep-1 (liver cancer) | 2.0 | Apoptosis induction |
Compound C | NUGC-3 (gastric cancer) | 1.8 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby affecting cancer cell proliferation.
- Receptor Modulation : Similar compounds have been noted to interact with various receptors, including those involved in apoptosis and cell signaling pathways.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death has also been observed with certain thienopyrimidine derivatives.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of thienopyrimidine derivatives were tested for their anticancer properties. The compound exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 1.5 µM, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-4-28-23(30)22-21(18(12-31-22)16-7-5-14(2)6-8-16)27-24(28)32-13-20(29)26-19-10-9-17(25)11-15(19)3/h5-12H,4,13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPXSAIXLJMRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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